molecular formula C10H12N5O6P B10774824 Adenosine-3',5'-Cyclic Phosphoric Acid

Adenosine-3',5'-Cyclic Phosphoric Acid

Cat. No.: B10774824
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-HMEJCUHCSA-N
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Description

Adenosine-3',5'-Cyclic Phosphoric Acid is a useful research compound. Its molecular formula is C10H12N5O6P and its molecular weight is 329.21 g/mol. The purity is usually 95%.
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Biological Activity

Adenosine-3',5'-cyclic phosphoric acid, commonly known as cyclic AMP (cAMP), is a crucial intracellular signaling molecule involved in various biological processes. This article explores the biological activity of cAMP, focusing on its synthesis, mechanisms of action, and physiological effects, supported by data tables and relevant case studies.

Overview of cAMP

cAMP is synthesized from ATP by the enzyme adenylate cyclase and is degraded by phosphodiesterases. It acts as a second messenger in numerous signaling pathways, mediating the effects of hormones such as adrenaline and glucagon.

Synthesis and Derivatives

The synthesis of cAMP and its derivatives has been extensively studied. Various methods have been developed to create N6-substituted analogs of cAMP, which exhibit enhanced biological activities. For example, N6-substituted cAMP derivatives have shown pharmacological activities including anti-inflammatory effects and inhibition of platelet aggregation .

Table 1: Synthesis Methods for cAMP Derivatives

MethodDescriptionYieldReferences
DeaminationConversion of cAMP to inosine 3',5'-cyclic phosphate followed by chlorination70.5%
Triester SynthesisTreatment with diazoalkanes to produce triestersVariable
AlkylationReaction with alkylamines to yield N6-substituted compoundsHigh

cAMP exerts its biological effects primarily through the activation of protein kinase A (PKA). This activation leads to phosphorylation of serine and threonine residues on target proteins, affecting various cellular functions such as metabolism, gene expression, and cell growth.

Case Study: Parathyroid Hormone Influence on cAMP Levels

A study conducted by Kaminsky et al. investigated the effects of parathyroid hormone (PTH) on plasma and urinary levels of cAMP. The results indicated that high doses of PTH significantly increased urinary cAMP excretion, demonstrating the hormone's role in regulating cAMP levels in response to physiological changes .

Key Findings:

  • Baseline plasma cAMP levels ranged from 10 to 25 nmoles/liter.
  • Infusion of PTH resulted in up to a 430% increase in urinary cAMP excretion.
  • The study highlighted the relationship between hormonal signaling and cAMP production.

Physiological Effects

cAMP is involved in numerous physiological processes:

  • Cardiovascular Regulation : cAMP mediates the effects of catecholamines on heart rate and contractility.
  • Metabolic Regulation : It plays a significant role in glucose metabolism by promoting glycogenolysis and gluconeogenesis.
  • Neurotransmission : In the nervous system, cAMP is implicated in synaptic plasticity and memory formation.

Table 2: Physiological Functions Mediated by cAMP

FunctionDescription
Heart Rate IncreaseEnhances cardiac output through PKA activation
Glycogen BreakdownStimulates glycogen phosphorylase for glucose release
Neurotransmitter ReleaseFacilitates synaptic transmission through modulation of ion channels

Research Findings on Analog Activities

Recent studies have explored the biological activities of various analogs of cAMP. For instance, benzyl triesters of cAMP were shown to penetrate glioma cells effectively, inducing morphological changes associated with increased intracellular cAMP levels . These findings suggest that specific derivatives can serve as useful tools for studying cellular responses to elevated cAMP levels.

Properties

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

IUPAC Name

(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6?,7+,10-/m1/s1

InChI Key

IVOMOUWHDPKRLL-HMEJCUHCSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Origin of Product

United States

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